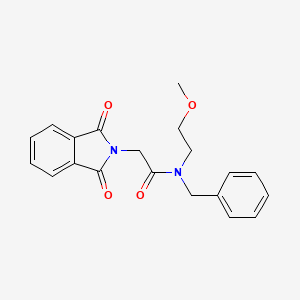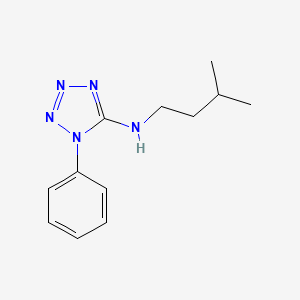
N-(3-methylbutyl)-1-phenyltetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-1-phenyltetrazol-5-amine, also known as NSP-989, is a novel compound with potential applications in scientific research. This compound belongs to the class of tetrazoles, which are widely used in medicinal chemistry due to their diverse biological activities. NSP-989 has been synthesized using various methods and has shown promising results in several scientific studies.
Mechanism of Action
N-(3-methylbutyl)-1-phenyltetrazol-5-amine is believed to exert its biological effects by modulating the activity of GABA receptors. GABA receptors are the primary inhibitory receptors in the brain and play a crucial role in the regulation of anxiety, mood, and seizure activity. This compound has been shown to enhance the activity of GABA receptors, leading to anxiolytic, antidepressant, and antipsychotic effects. Additionally, this compound has been reported to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the enhancement of GABA receptor activity. Additionally, this compound has been shown to have anticonvulsant, analgesic, anxiolytic, antidepressant, and antipsychotic effects in animal models. These effects are believed to be mediated by the modulation of GABA receptor activity and the inhibition of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, the limitations of this compound include its limited solubility in aqueous solutions and the lack of human clinical data. Therefore, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Future Directions
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has several potential future directions, including the development of new analogs with improved pharmacokinetic properties and the evaluation of its efficacy in human clinical trials. Additionally, this compound could be used as a tool compound to study the role of GABA receptors in various neurological and psychiatric disorders. Furthermore, this compound could be used in combination with other drugs to enhance their therapeutic effects. Therefore, further studies are needed to explore the full potential of this compound in scientific research.
Conclusion:
This compound is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several scientific studies. This compound has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and its mechanism of action involves the modulation of GABA receptor activity and the inhibition of voltage-gated sodium channels. This compound has several advantages for lab experiments, including its high potency and selectivity for GABA receptors, but further studies are needed to evaluate its safety and efficacy in humans. The future directions of this compound include the development of new analogs, the evaluation of its efficacy in human clinical trials, and its use as a tool compound in scientific research.
Synthesis Methods
N-(3-methylbutyl)-1-phenyltetrazol-5-amine can be synthesized using various methods, including the reaction of 3-methyl-1-butanol with phenylhydrazine to form 3-methyl-1-phenylhydrazine, followed by reaction with sodium azide and copper sulfate to form the tetrazole ring. Another method involves the reaction of 3-methyl-1-phenylhydrazine with ethyl chloroformate, followed by reaction with sodium azide and copper sulfate. These methods have been optimized to obtain high yields and purity of this compound.
Scientific Research Applications
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and mood disorders. Additionally, this compound has been reported to have anticonvulsant and analgesic effects in animal models.
properties
IUPAC Name |
N-(3-methylbutyl)-1-phenyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-10(2)8-9-13-12-14-15-16-17(12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXFKKJFWLZLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)
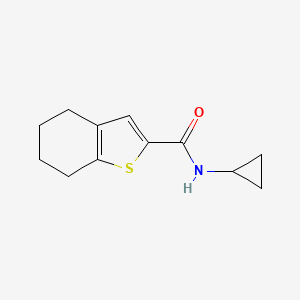

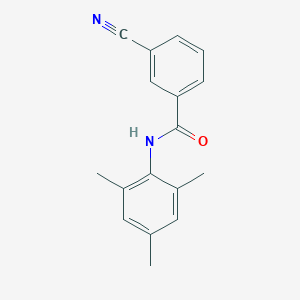
![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
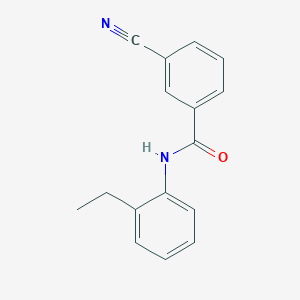
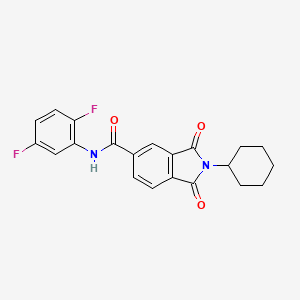

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)
